N|A-Fmoc-N|A-trifluoroacetyl-L-lysine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nα-Fmoc-Nε-trifluoroacetyl-L-lysine is a derivative of L-lysine, an essential amino acid. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) group at the alpha position and a trifluoroacetyl group at the epsilon position of the lysine molecule. It is primarily used in peptide synthesis due to its ability to protect the amino group during the synthesis process .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Nα-Fmoc-Nε-trifluoroacetyl-L-lysine involves multiple steps. Initially, L-lysine is protected at the alpha position using the Fmoc group. This is typically achieved by reacting L-lysine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate . The epsilon amino group is then protected by introducing the trifluoroacetyl group using trifluoroacetic anhydride (TFAA) under basic conditions .
Industrial Production Methods
Industrial production of Nα-Fmoc-Nε-trifluoroacetyl-L-lysine follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large volumes of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Nα-Fmoc-Nε-trifluoroacetyl-L-lysine undergoes several types of chemical reactions, including:
Hydrolysis: The trifluoroacetyl group can be selectively removed by aqueous basic hydrolysis.
Deprotection: The Fmoc group is removed using a base such as piperidine, which forms a stable adduct with the dibenzofulvene byproduct.
Common Reagents and Conditions
Fmoc Protection: Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) and sodium bicarbonate.
Trifluoroacetyl Protection: Trifluoroacetic anhydride (TFAA) and a base.
Deprotection: Piperidine in N,N-dimethylformamide (DMF).
Major Products Formed
Fmoc Deprotection: Removal of the Fmoc group yields the free amine.
Trifluoroacetyl Deprotection: Removal of the trifluoroacetyl group yields the free epsilon amino group.
Wissenschaftliche Forschungsanwendungen
Nα-Fmoc-Nε-trifluoroacetyl-L-lysine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is also used in the synthesis of synthetic organic polypeptides, which are useful for nonaqueous capillary electrophoresis (NACE) .
Wirkmechanismus
The mechanism of action of Nα-Fmoc-Nε-trifluoroacetyl-L-lysine involves the protection and deprotection of amino groups during peptide synthesis. The Fmoc group protects the alpha amino group, preventing unwanted side reactions, while the trifluoroacetyl group protects the epsilon amino group . These protecting groups are selectively removed under specific conditions, allowing for the sequential addition of amino acids to form the desired peptide .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nε-Trifluoroacetyl-L-lysine: Similar to Nα-Fmoc-Nε-trifluoroacetyl-L-lysine but lacks the Fmoc group.
Fmoc-Lys(Alloc)-OH: Contains an allyloxycarbonyl (Alloc) group instead of the trifluoroacetyl group.
Fmoc-Lys(Fmoc)-OH: Contains two Fmoc groups, one at the alpha position and one at the epsilon position.
Uniqueness
Nα-Fmoc-Nε-trifluoroacetyl-L-lysine is unique due to the presence of both Fmoc and trifluoroacetyl protecting groups. This dual protection allows for greater flexibility and control during peptide synthesis, making it a valuable tool in the synthesis of complex peptides .
Eigenschaften
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2,2,2-trifluoroacetyl)amino]hexanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23F3N2O5/c24-23(25,26)21(31)27-12-6-5-11-19(20(29)30)28-22(32)33-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18-19H,5-6,11-13H2,(H,27,31)(H,28,32)(H,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVLMWTPNDXNXSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCNC(=O)C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23F3N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.